REACTION_CXSMILES
|
[CH3:1][N+:2]#[C-:3].C([Li])CCC.[CH2:9]([O:11][CH:12]([O:18][CH2:19][CH3:20])[C:13](OCC)=[O:14])[CH3:10].CCOC(C)=O.CCCCCC>C1COCC1>[CH2:9]([O:11][CH:12]([O:18][CH2:19][CH3:20])[C:13]1[O:14][CH:1]=[N:2][CH:3]=1)[CH3:10] |f:3.4|
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
C[N+]#[C-]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.62 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 20 mins at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
TEMPERATURE
|
Details
|
to warm to -30° C. over the next 2 hrs
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction was then stirred at 0° C. for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with glacial HoAc (4.22 g, 0.0702 mol)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The golden solid was partitioned with H2O (45 mL) and EtOAc (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with EtOAc (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic was washed with satd aq NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown oil
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CN=CO1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0436 mol | |
AMOUNT: MASS | 7.46 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |